1-Phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide;hydrochloride
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Overview
Description
“1-Phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide;hydrochloride” is a chemical compound with the CAS Number: 2470438-76-5 . It has a molecular weight of 273.74 . The IUPAC name for this compound is 1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride .
Molecular Structure Analysis
The InChI code for “1-Phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide;hydrochloride” is 1S/C10H11N3O2S.ClH/c14-16(15,13-10-6-11-12-7-10)8-9-4-2-1-3-5-9;/h1-7,13H,8H2,(H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide;hydrochloride” include its molecular weight (273.74) and its IUPAC name (1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride) . More detailed properties like melting point, boiling point, and density were not found in the sources I retrieved.Scientific Research Applications
Catalytic Applications in Organic Synthesis
The research on bis(pyrazol-1-yl)methane ligands and their metal complexes, including ruthenium derivatives, highlights their potential as catalysts in organic synthesis, particularly in the transfer hydrogenation of ketones. This demonstrates the utility of pyrazolyl methanesulfonamide derivatives in facilitating chemical transformations, offering a safer and more efficient methodology for synthesizing various ligands and exploring their catalytic behaviors (Carrión et al., 2007).
Structural Studies and Supramolecular Assembly
Structural studies of nimesulidetriazole derivatives, which share a core structure similar to 1-Phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide;hydrochloride, provide insights into the effects of substitution on supramolecular assembly. These studies contribute to understanding the molecular interactions and assembly mechanisms in solid-state chemistry, potentially guiding the design of new materials with desired properties (Dey et al., 2015).
Inhibition of Mild Steel Corrosion
Research into quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides has shown that these compounds can act as effective corrosion inhibitors for mild steel in acidic environments. This application is critical for extending the lifespan of metal structures and components in various industrial settings, showcasing the versatility of pyrazolyl methanesulfonamide derivatives in practical applications beyond pharmaceuticals (Olasunkanmi et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S.ClH/c14-16(15,13-10-6-11-12-7-10)8-9-4-2-1-3-5-9;/h1-7,13H,8H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAKGHWHGQGQKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CNN=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide;hydrochloride |
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